2-Chloro-5-(methylthio)benzenethiol
Description
2-Chloro-5-(methylthio)benzenethiol (C₇H₇ClS₂, MW 190.71 g/mol) is a sulfur-containing aromatic compound featuring a benzene ring substituted with a chlorine atom, a methylthio (-S-CH₃) group, and a thiol (-SH) moiety. It serves as a critical intermediate in organic synthesis, particularly in the preparation of guanidine-based ligands targeting NMDA receptors, which are pivotal in neurological research .
Synthesis: The compound is synthesized via a modified Curtius rearrangement starting from 2-chloro-(5-thiomethyl)-benzoic acid, followed by reaction with methyl iodide in the presence of n-butyllithium . Its hydrochloride salt form (2-chloro-5-(methylthio)aniline hydrochloride) is frequently employed in coupling reactions to generate NMDA receptor ligands with high purity (>99.9%) and yields ranging from 24% to 73% .
Properties
Molecular Formula |
C7H7ClS2 |
|---|---|
Molecular Weight |
190.7 g/mol |
IUPAC Name |
2-chloro-5-methylsulfanylbenzenethiol |
InChI |
InChI=1S/C7H7ClS2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 |
InChI Key |
BOWUCIGRWRVEPK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylthio)benzenethiol can be achieved through several methods. One common approach involves the chlorination of 5-(methylthio)benzenethiol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions to ensure complete chlorination .
Industrial Production Methods
Industrial production of 2-Chloro-5-(methylthio)benzenethiol may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methylthio)benzenethiol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding thiol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methylthio)benzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom and methylthio group may also contribute to its reactivity and ability to interact with various biological pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Electron Effects : The methylthio group (-S-CH₃) in 2-chloro-5-(methylthio)benzenethiol is electron-donating, enhancing nucleophilicity at specific ring positions. In contrast, trifluoromethyl (-CF₃) in benzaldehyde derivatives () is strongly electron-withdrawing, increasing stability and altering reactivity .
- Thiol Reactivity : Both 2-chloro-5-(methylthio)benzenethiol and 5-chloro-2-methylbenzenethiol possess a thiol (-SH) group, enabling disulfide bond formation. However, the methylthio substituent in the former may reduce oxidation susceptibility compared to the methyl group in the latter .
- Heterocyclic vs.
Research Findings and Data
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
